

Application Notes and Protocols for ATH686 in Immunofluorescence Microscopy

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For Researchers, Scientists, and Drug Development Professionals

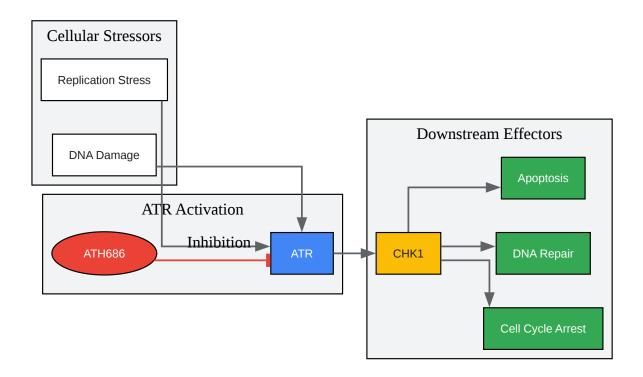
Introduction

ATH686 is a novel small molecule inhibitor targeting the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. ATR is a critical protein kinase involved in the DNA damage response (DDR), particularly in response to single-stranded DNA breaks and replication stress. [1][2] By inhibiting ATR, ATH686 can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific DNA repair defects. These application notes provide a detailed protocol for utilizing ATH686 in immunofluorescence (IF) microscopy to study its effects on cellular processes and protein localization.

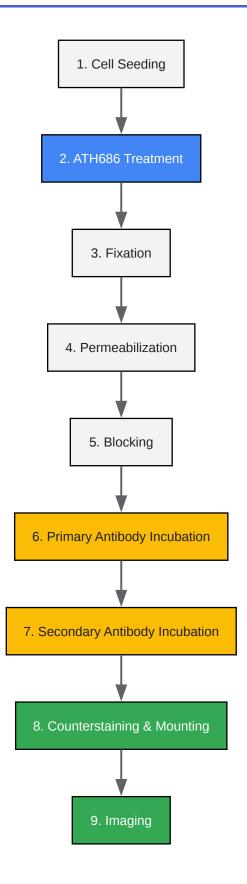
Mechanism of Action: ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response. Upon DNA damage, ATR is activated and phosphorylates a cascade of downstream targets, including CHK1, to orchestrate cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis. [1] **ATH686** acts as a potent and selective inhibitor of ATR kinase activity, thereby disrupting these critical cellular functions.









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References

- 1. ATR signaling: more than meeting at the fork PMC [pmc.ncbi.nlm.nih.gov]
- 2. librarysearch.williams.edu [librarysearch.williams.edu]
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